2-(2-imidazo[1,2-a]pyrimidin-2-ylethyl)-1H-isoindole-1,3(2H)-dione

Immuno-oncology IDO2 inhibition Tryptophan metabolism

The compound 2-(2-imidazo[1,2-a]pyrimidin-2-ylethyl)-1H-isoindole-1,3(2H)-dione (CAS 442667-35-8, molecular formula C16H12N4O2, molecular weight 292.29 g/mol) is a heterocyclic small molecule that combines an imidazo[1,2-a]pyrimidine moiety with an isoindole-1,3-dione (phthalimide) group via an ethyl linker. This structural combination is characteristic of compounds explored in medicinal chemistry for targets such as indoleamine 2,3-dioxygenase (IDO).

Molecular Formula C16H12N4O2
Molecular Weight 292.298
CAS No. 442667-35-8
Cat. No. B2516923
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-imidazo[1,2-a]pyrimidin-2-ylethyl)-1H-isoindole-1,3(2H)-dione
CAS442667-35-8
Molecular FormulaC16H12N4O2
Molecular Weight292.298
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)N(C2=O)CCC3=CN4C=CC=NC4=N3
InChIInChI=1S/C16H12N4O2/c21-14-12-4-1-2-5-13(12)15(22)20(14)9-6-11-10-19-8-3-7-17-16(19)18-11/h1-5,7-8,10H,6,9H2
InChIKeyRYKGODUMEVAFMQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(2-Imidazo[1,2-a]pyrimidin-2-ylethyl)-1H-isoindole-1,3(2H)-dione (CAS 442667-35-8): Procurement-Relevant Chemical Identity


The compound 2-(2-imidazo[1,2-a]pyrimidin-2-ylethyl)-1H-isoindole-1,3(2H)-dione (CAS 442667-35-8, molecular formula C16H12N4O2, molecular weight 292.29 g/mol) is a heterocyclic small molecule that combines an imidazo[1,2-a]pyrimidine moiety with an isoindole-1,3-dione (phthalimide) group via an ethyl linker [1]. This structural combination is characteristic of compounds explored in medicinal chemistry for targets such as indoleamine 2,3-dioxygenase (IDO) [2].

Why Generic Imidazo[1,2-a]pyrimidine or Isoindole-1,3-dione Analogs Cannot Substitute for CAS 442667-35-8


The combination of the imidazo[1,2-a]pyrimidine ring, the ethyl spacer, and the isoindole-1,3-dione terminus creates a unique spatial and electronic profile that influences target engagement [1]. Closely related analogs, such as the methylene-linked variant (2-(imidazo[1,2-a]pyrimidin-2-ylmethyl)-1H-isoindole-1,3(2H)-dione, C15H10N4O2, MW 278.27 g/mol), differ in linker length, which alters conformational flexibility and binding geometry [2]. Generic substitution with either an isolated imidazo[1,2-a]pyrimidine or a simple phthalimide would fail to recapitulate the specific biological activity profile observed for the intact molecule in validated assays such as IDO2 inhibition [3].

Quantitative Differentiation Evidence for 2-(2-Imidazo[1,2-a]pyrimidin-2-ylethyl)-1H-isoindole-1,3(2H)-dione Procurement


IDO2 Enzyme Inhibition Potency: A Starting Point for Selectivity Profiling

The compound demonstrates measurable inhibitory activity against mouse indoleamine 2,3-dioxygenase 2 (IDO2) with an IC50 of 51 μM (5.10E+4 nM) when assessed in HEK293T cells transfected with mouse IDO2, measuring kynurenine formation after 24 hours [1]. While this potency is moderate, it provides a quantitative baseline absent for many other isoindole-1,3-dione derivatives that lack any reported IDO2 data. No direct head-to-head comparator data is available for this specific assay.

Immuno-oncology IDO2 inhibition Tryptophan metabolism

Molecular Weight and Linker Length Differentiation from the Methylene Analog

The target compound (MW 292.29 g/mol, C16H12N4O2) features an ethyl linker between the imidazo[1,2-a]pyrimidine and isoindole-1,3-dione moieties, while the closest commercially cataloged analog, 2-(imidazo[1,2-a]pyrimidin-2-ylmethyl)-1H-isoindole-1,3(2H)-dione, possesses a methylene linker, resulting in a lower molecular weight of 278.27 g/mol (C15H10N4O2) [1][2]. This additional methylene unit increases the linker length, which can significantly alter binding mode, ligand efficiency indices, and physicochemical properties such as lipophilicity (XLogP3-AA for the target compound is 2.1) [3].

Fragment-based drug design Linker optimization Structure-activity relationship

Hydrogen Bond Acceptor Count Differentiation for Target Engagement Profiling

The target compound contains 4 hydrogen bond acceptors (HBA = 4) and 0 hydrogen bond donors (HBD = 0), as computed by PubChem [1]. This HBA/HBD profile differs from simpler imidazo[1,2-a]pyrimidine derivatives that may have additional donor sites, and from isoindole-1,3-dione fragments that typically have 2 acceptors and no donors. The combination of HBA=4 and HBD=0 creates a specific hydrogen-bonding pharmacophore that is distinct from both the methylene analog (assumed similar but unconfirmed) and the parent heterocyclic building blocks.

Medicinal chemistry Pharmacophore modeling Physicochemical property optimization

Optimal Research and Procurement Application Scenarios for 2-(2-Imidazo[1,2-a]pyrimidin-2-ylethyl)-1H-isoindole-1,3(2H)-dione


IDO2 Enzyme Inhibition Screening and Selectivity Profiling

The compound's confirmed IDO2 inhibition (IC50 = 51,000 nM) provides a quantitative anchor for screening campaigns focused on tryptophan metabolism in immuno-oncology. Researchers can use this compound as a reference point when profiling novel IDO2 inhibitors, comparing the potency of new chemical entities against this established benchmark [1]. This is particularly relevant given the scarcity of well-characterized IDO2 inhibitors with public domain data.

Fragment-Based Drug Design Library Enrichment with Ethyl-Linker Heterocycles

The ethyl linker connecting the imidazo[1,2-a]pyrimidine and isoindole-1,3-dione fragments provides a distinct spatial geometry compared to methylene-linked analogs [2]. Including this compound in fragment libraries enhances diversity for fragment-based screening, offering unique vector combinations that may probe binding pockets inaccessible to shorter-linker variants. Procurement of the exact CAS 442667-35-8 ensures linker integrity for high-throughput crystallography or SPR-based fragment screening.

Physicochemical Property Benchmarking for Phthalimide-Containing Kinase Probe Design

With computed properties including XLogP3-AA = 2.1, TPSA = 67.6 Ų, and a rotatable bond count of 3, this compound occupies a defined property space that can serve as a benchmark when designing phthalimide-based chemical probes targeting kinases or E3 ligases [3]. The absence of hydrogen bond donors and moderate lipophilicity make it a suitable scaffold for permeability optimization studies.

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